molecular formula C28H34N2O B1674642 Gbr 12935 CAS No. 76778-22-8

Gbr 12935

Cat. No.: B1674642
CAS No.: 76778-22-8
M. Wt: 414.6 g/mol
InChI Key: RAQPOZGWANIDQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GBR-12935 involves the reaction of 1-(2-chloroethyl)-4-(3-phenylpropyl)piperazine with diphenylmethanol under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of GBR-12935 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

GBR-12935 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperazine ring and the diphenylmethoxy moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield various alkylated derivatives of GBR-12935, while oxidation reactions can produce oxidized forms of the piperazine ring .

Scientific Research Applications

GBR-12935 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a reference compound in studies involving dopamine transporter inhibitors.

    Biology: Employed in research on dopaminergic pathways and the mapping of dopaminergic neurons in the brain.

    Medicine: Investigated for its potential clinical uses in the diagnosis of Parkinson’s disease and other neurological disorders.

    Industry: Utilized in the development of new drugs targeting dopamine transporters.

Mechanism of Action

GBR-12935 exerts its effects by selectively inhibiting the reuptake of dopamine, thereby increasing the extracellular levels of dopamine in the brain. It binds to the dopamine transporter proteins, preventing the reabsorption of dopamine into presynaptic neurons. This leads to enhanced dopaminergic signaling and has implications for the treatment of neurological disorders such as Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GBR-12935 is unique due to its high selectivity and potency as a dopamine reuptake inhibitor. Its tritium-labeled form has been particularly valuable in research for mapping dopaminergic neurons, making it a crucial tool in the study of dopamine pathways and related neurological disorders .

Biological Activity

GBR 12935, chemically known as 1-(2-(diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine, is a potent and selective dopamine reuptake inhibitor. It has been extensively studied for its pharmacological properties, particularly in relation to dopamine transport and its implications in various neurological conditions.

This compound functions primarily as an inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. This inhibition leads to increased levels of extracellular dopamine, thereby enhancing dopaminergic signaling. The binding affinity of this compound for DAT is notably high, with a dissociation constant (Kd) reported at approximately 5.5 nM in rat models . In COS-7 cells, this binding constant is even lower, at 1.08 nM, indicating its strong selectivity for DAT over other neurotransmitter transporters .

Biological Activity and Effects

Dopamine Uptake Inhibition
this compound has been shown to significantly inhibit dopamine uptake in various studies. For instance, research utilizing [3H]GBR-12935 binding assays demonstrated that it binds to two distinct sites in the rat striatum, one of which corresponds to the classic DAT site . This inhibition is crucial for understanding its potential therapeutic effects in disorders characterized by dopaminergic dysregulation.

Behavioral Studies
In behavioral assays, this compound administration has been associated with increased locomotor activity in rodents, suggesting its stimulant properties . This effect aligns with its role as a dopamine reuptake inhibitor, as elevated dopamine levels typically correlate with enhanced motor activity.

Case Studies and Research Findings

  • Dopa-Responsive Dystonia
    A study highlighted the role of this compound in examining dopaminergic function in patients with dopa-responsive dystonia. The findings indicated that while binding to DAT was normal in certain brain regions, there were significant reductions in TH protein levels, suggesting complex interactions between dopaminergic signaling and clinical symptoms .
  • Stress and Cocaine Reward
    Another investigation explored how stress influences the effects of this compound on cocaine reward mechanisms. The study found that stress exposure altered the functional dynamics of both serotonin and dopamine transporters, implicating this compound's role in modulating responses to addictive substances under stress conditions .

Data Table: Summary of Key Findings

StudySubjectKey Findings
Rat ModelsKd = 5.5 nM for DAT; significant inhibition of dopamine uptake
Dopa-Responsive Dystonia PatientsNormal DAT binding but reduced TH protein levels in putamen
Rodent Behavioral StudiesIncreased locomotion; modulation of cocaine reward under stress

Properties

IUPAC Name

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-9,11-12,14-17,28H,10,13,18-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQPOZGWANIDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2043743
Record name 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76778-22-8
Record name 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76778-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2 (Diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076778228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GBR-12935
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J9974WIBA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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